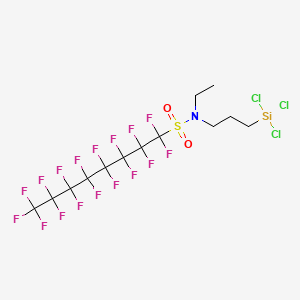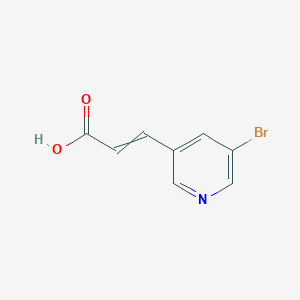
3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Overview
Description
3-(5-Bromopyridin-3-yl)prop-2-enoic acid, also known as BPP-2a, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid involves the inhibition of PTP1B activity. PTP1B is a negative regulator of insulin signaling and glucose metabolism. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake, which can improve glucose metabolism in individuals with type 2 diabetes and obesity. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid have been studied in vitro and in vivo. In vitro studies have shown that 3-(5-Bromopyridin-3-yl)prop-2-enoic acid inhibits PTP1B activity, leading to increased insulin sensitivity and glucose uptake. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. In vivo studies have shown that 3-(5-Bromopyridin-3-yl)prop-2-enoic acid improves glucose metabolism in animal models of type 2 diabetes and obesity. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid has also been reported to inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
3-(5-Bromopyridin-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been reported to have high potency and selectivity for PTP1B inhibition. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid has also been shown to have low toxicity in animal studies. However, 3-(5-Bromopyridin-3-yl)prop-2-enoic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in cell-based assays. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid. One direction is to optimize the synthesis of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid to improve its yield and purity. Another direction is to develop more potent and selective inhibitors of PTP1B based on the structure of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid. Further studies are needed to determine the effectiveness of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid as a therapeutic agent for the treatment of type 2 diabetes and obesity. In addition, the potential use of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid as an anticancer agent deserves further investigation. Finally, the development of more water-soluble analogs of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid could expand its use in cell-based assays.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)prop-2-enoic acid has been shown to have potential applications in scientific research. It has been reported to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose metabolism. Inhibition of PTP1B has been suggested as a therapeutic approach for the treatment of type 2 diabetes and obesity. 3-(5-Bromopyridin-3-yl)prop-2-enoic acid has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWUGHUOHMPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382809 | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyridin-3-yl)prop-2-enoic acid | |
CAS RN |
638220-12-9 | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide](/img/structure/B3067119.png)
![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)
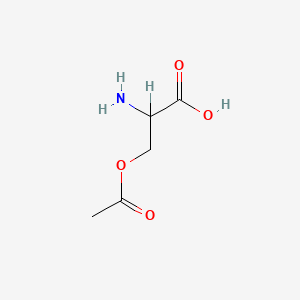

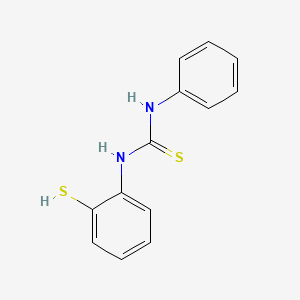
![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)
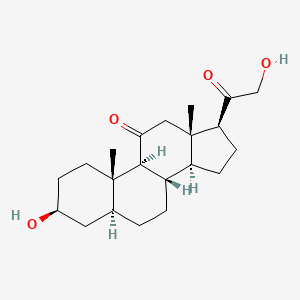

![[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B3067191.png)

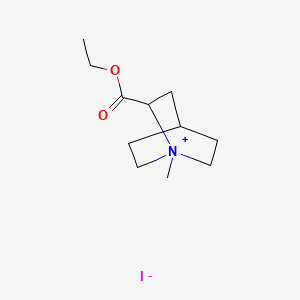

![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)
